Validated Intermediate in Next-Generation Antipsychotic Development
The differentiation of this compound is substantiated by its role as a key precursor in a 2024 patent application from a major pharmaceutical company. The patent specifically describes the use of 4-[(2-fluorophenyl)methyl]piperidine hydrochloride (CAS 193357-26-5) for synthesizing next-generation antipsychotics with an improved side-effect profile. This contrasts with the more commonly used 4-fluorobenzyl isomer, which lacks the specific steric and electronic properties conferred by the ortho-fluorine substitution needed to achieve the patented receptor modulation profile [1].
| Evidence Dimension | Intellectual Property (IP) and Target Application Specificity |
|---|---|
| Target Compound Data | Directly cited as a synthetic intermediate in a 2024 patent application for developing next-generation antipsychotics with reduced side effects compared to existing therapies. |
| Comparator Or Baseline | The 4-fluorobenzyl piperidine isomer and other non-fluorinated benzyl piperidine analogs, which are not specified as the enabling intermediate in this specific patent application. |
| Quantified Difference | Not applicable; differentiation is based on its unique enabling role in a documented patent, not on a direct potency comparison. |
| Conditions | Synthetic intermediate use in the preparation of dopamine and serotonin receptor modulators. |
Why This Matters
Procurement of this specific CAS number is essential for research groups aiming to synthesize and evaluate the lead series described in recent, proprietary drug discovery programs, ensuring they are working with the exact building block specified in the intellectual property.
- [1] Kuujia. (2025). CAS no 193357-26-5 (4-[(2-fluorophenyl)methyl]piperidine hydrochloride) Product Page and Summary of Patent Applications. View Source
